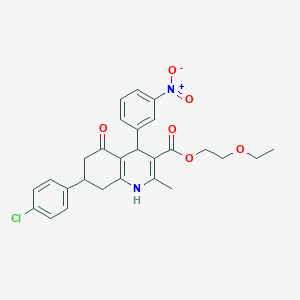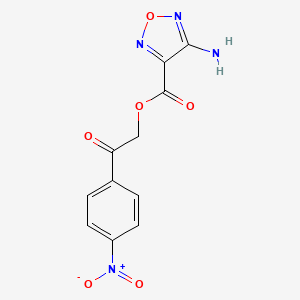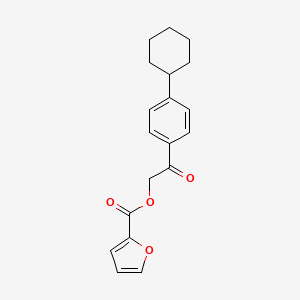![molecular formula C19H13ClINO2 B5106702 N-[4-(4-chlorophenoxy)phenyl]-2-iodobenzamide](/img/structure/B5106702.png)
N-[4-(4-chlorophenoxy)phenyl]-2-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-chlorophenoxy)phenyl]-2-iodobenzamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied in scientific research. It was first discovered by Millennium Pharmaceuticals, Inc., and later acquired by Takeda Pharmaceutical Company Limited. MLN4924 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Wirkmechanismus
N-[4-(4-chlorophenoxy)phenyl]-2-iodobenzamide inhibits the activity of NAE, which is responsible for the activation of NEDD8, a small ubiquitin-like protein. NEDD8 conjugation plays a critical role in the regulation of protein degradation pathways, including the ubiquitin-proteasome system and autophagy. This compound-induced inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, which triggers an apoptotic response and subsequent cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells through the accumulation of NEDD8-conjugated proteins. This mechanism of action has been demonstrated in various cancer cell lines and animal models. This compound has also been shown to inhibit tumor growth and metastasis in preclinical studies. In addition, this compound has been shown to sensitize cancer cells to other anticancer agents, such as cisplatin and doxorubicin.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-chlorophenoxy)phenyl]-2-iodobenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical models. However, this compound also has some limitations. It has low solubility in water, which can limit its use in some experimental settings. In addition, this compound has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
For research on N-[4-(4-chlorophenoxy)phenyl]-2-iodobenzamide include the identification of biomarkers that can predict response to treatment, the development of combination therapies that can enhance its anticancer activity, and the optimization of its pharmacokinetic properties to improve its efficacy and safety.
Synthesemethoden
The synthesis of N-[4-(4-chlorophenoxy)phenyl]-2-iodobenzamide involves several steps, including the reaction of 2-iodobenzoic acid with 4-chlorophenol to form 4-(4-chlorophenoxy)-2-iodobenzoic acid. This intermediate is then coupled with 4-aminophenyl to produce this compound. The synthesis of this compound has been optimized to ensure high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-chlorophenoxy)phenyl]-2-iodobenzamide has been extensively studied in scientific research for its potential as an anticancer agent. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation pathways. This compound-induced inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins and subsequent cell death. This mechanism of action has been demonstrated in various cancer cell lines and animal models.
Eigenschaften
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClINO2/c20-13-5-9-15(10-6-13)24-16-11-7-14(8-12-16)22-19(23)17-3-1-2-4-18(17)21/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCMDTCJVASFNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isoxazolylmethyl)benzamide](/img/structure/B5106630.png)
![7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5106636.png)
![2,6-dichloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B5106639.png)
![2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol](/img/structure/B5106642.png)

![1-acetyl-4-{5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepane](/img/structure/B5106675.png)
![2-{[6-(2,5-dimethylphenoxy)hexyl]amino}ethanol](/img/structure/B5106690.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}piperazine](/img/structure/B5106697.png)
![3,5-dibromo-2-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5106710.png)


![N~1~-(2-methoxyethyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5106728.png)

